Tinidazole-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Tinidazole-d5 and its primary use in research
An In-depth Technical Guide on the Core Applications of Tinidazole-d5 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the antiprotozoal and antibacterial agent Tinidazole. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Tinidazole in biological matrices using mass spectrometry. This guide details its properties, its pivotal role in pharmacokinetic and bioequivalence studies, and provides exemplar experimental protocols for its use.
Introduction to this compound
This compound is a synthetic, isotopically labeled form of Tinidazole where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Tinidazole but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled drug in mass spectrometric analysis, making it an ideal internal standard.
The parent drug, Tinidazole, is a 5-nitroimidazole derivative used in the treatment of various protozoal and anaerobic bacterial infections. Accurate measurement of Tinidazole concentrations in biological fluids is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies.
Physicochemical Properties
The fundamental properties of Tinidazole and its deuterated analog are summarized below.
| Property | Tinidazole | This compound |
| Chemical Formula | C₈H₁₃N₃O₄S | C₈H₈D₅N₃O₄S |
| Molecular Weight | 247.27 g/mol | ~252.30 g/mol |
| CAS Number | 19387-91-8 | 1216767-04-2 |
| Appearance | Pale yellow crystalline powder | Not specified, typically similar to parent compound |
| Solubility | Sparingly soluble in water, soluble in acetone and methylene chloride | Not specified, expected to be similar to Tinidazole |
Primary Use in Research: Internal Standard in Bioanalysis
The primary and most critical use of this compound in a research setting is as an internal standard (IS) for the quantification of Tinidazole in biological samples, such as plasma, serum, and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to Tinidazole, it experiences similar matrix effects, allowing for accurate correction.
-
Correction for Extraction Variability: During sample preparation, there can be variations in the recovery of the analyte. Since the internal standard is added at the beginning of the process, it accounts for these variations.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the analytical method are significantly improved.
Bioanalytical Workflow Using this compound
The following diagram illustrates a typical workflow for the quantification of Tinidazole in a biological matrix using this compound as an internal standard.
Bioanalytical workflow for Tinidazole quantification.
Experimental Protocols
While a specific validated method explicitly detailing the use of this compound was not found in the public literature, a representative experimental protocol can be constructed based on established methods for Tinidazole and the principles of bioanalysis using stable isotope-labeled internal standards.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting drugs from plasma samples.
-
Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following table provides the likely mass-to-charge (m/z) transitions for Tinidazole and this compound. The transition for Tinidazole is based on published data[1], while the product ion for this compound is inferred based on common fragmentation patterns of the parent molecule.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tinidazole | 248.1 | 128.1 | 20 |
| This compound | 253.1 | 128.1 or 133.1 | 20 |
Note: The optimal collision energy should be determined experimentally for the specific instrument being used.
Signaling Pathways and Logical Relationships
The primary role of this compound is within the logical framework of quantitative bioanalysis, not in the modulation of biological signaling pathways. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified concentration.
Logical flow for quantification using an internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Tinidazole. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and accurate analytical methods for Tinidazole quantification.
References
An In-Depth Technical Guide to Tinidazole-d5: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tinidazole-d5, a deuterated analog of the antimicrobial agent Tinidazole. This document details its chemical structure, isotopic labeling, and physical and chemical properties. It also outlines the established mechanism of action of Tinidazole, which is fundamental to understanding the biological activity of its deuterated form. While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, this guide infers a probable synthetic route based on established methods for the parent compound and related deuterated molecules. Similarly, specific pharmacokinetic and mass spectrometry data for this compound are not widely published; therefore, this guide presents data for the non-deuterated Tinidazole as a reference point.
Chemical Structure and Isotopic Labeling
This compound is a stable isotope-labeled version of Tinidazole, where five hydrogen atoms on the ethylsulfonyl ethyl group have been replaced with deuterium atoms. This specific labeling makes it a valuable internal standard for quantitative analysis of Tinidazole in biological matrices by mass spectrometry.
IUPAC Name: 1-[2-(Ethyl-d5-sulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole
Chemical Formula: C₈H₈D₅N₃O₄S
The deuterium labeling is located on the terminal ethyl group of the ethylsulfonyl ethyl side chain attached to the imidazole ring.
Chemical Structure Visualization
Caption: Chemical structure of this compound with deuterium atoms (D) indicated.
Physicochemical and Spectrometric Data
The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to its non-deuterated counterpart. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays.
| Property | Tinidazole | This compound |
| Molecular Formula | C₈H₁₃N₃O₄S | C₈H₈D₅N₃O₄S |
| Molecular Weight | 247.27 g/mol | 252.30 g/mol |
| Monoisotopic Mass | 247.0627 g/mol | 252.0941 g/mol |
| HPLC-MS/MS (MRM) | m/z 247.4 → 81.9[1] | Not explicitly found, but expected to be m/z 252.4 → fragments |
Synthesis of this compound: A Proposed Experimental Protocol
A likely approach for the synthesis of this compound would involve the use of a deuterated ethylating agent, such as ethyl-d5 iodide or a similar deuterated precursor, to introduce the deuterium-labeled ethyl group.
Inferred Synthetic Workflow
The synthesis can be conceptualized in two main stages: preparation of the deuterated ethylating agent and its subsequent reaction with 2-methyl-5-nitroimidazole.
References
An In-depth Technical Guide to the Synthesis and Purification of Tinidazole-d5 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tinidazole-d5, an isotopically labeled analog of the antimicrobial agent Tinidazole. This document is intended for laboratory professionals engaged in pharmaceutical research and development, offering detailed experimental protocols and data presentation to facilitate the production of high-purity this compound for use as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.
Introduction
Tinidazole is a 5-nitroimidazole derivative with potent activity against anaerobic bacteria and protozoa.[1] Isotope-labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification in complex biological matrices by mass spectrometry. The deuterium-labeled analog serves as an ideal internal standard due to its similar physicochemical properties to the parent drug, with a distinct mass difference. This guide outlines a feasible synthetic route to this compound, focusing on the introduction of the deuterium atoms at the ethylsulfonyl moiety, followed by robust purification and characterization protocols.
Synthesis of this compound
The synthesis of this compound (2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole) involves a multi-step process, beginning with the preparation of a deuterated side-chain precursor, followed by its condensation with 2-methyl-5-nitroimidazole and subsequent oxidation.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as a three-stage process:
-
Preparation of the Deuterated Side-Chain Precursor: Synthesis of 2-(ethyl-d5-thio)ethanol.
-
Condensation: Reaction of 2-methyl-5-nitroimidazole with the activated deuterated side-chain.
-
Oxidation: Conversion of the thioether to the corresponding sulfone to yield this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tinidazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole-d5 is the deuterium-labeled analog of Tinidazole, an antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.[1][2] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Tinidazole in biological matrices using mass spectrometry.[3] The substitution of five hydrogen atoms with deuterium on the ethylsulfonyl ethyl side chain results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application and synthesis.
Data Presentation: Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These tables provide a consolidated view of its key characteristics, facilitating easy reference and comparison.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole | [4] |
| Synonyms | 1-[2-(Ethyl-d5-sulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole, Bioshik-d5 | [3][5] |
| CAS Number | 1216767-04-2 | [5] |
| Molecular Formula | C₈H₈D₅N₃O₄S | [3][5] |
| Molecular Weight | 252.30 g/mol | [3][4] |
| Monoisotopic Mass | 252.09406081 Da | [4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Pale Orange to Light Orange Solid | [2] |
| Melting Point | 123 - 125 °C | [2] |
| Boiling Point (Predicted) | 528.45 ± 30.0 °C at 760 Torr | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa (Predicted) | 2.30 ± 0.34 | [2] |
| LogP (Computed) | -0.4 | [4] |
| Topological Polar Surface Area | 106 Ų | [4] |
| Purity (by HPLC) | >95% | [5] |
| Storage Conditions | -20°C Freezer for long-term storage | [2][5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.
Determination of Melting Point (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.[5][6][7]
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of approximately 3 mm.[5][6]
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of approximately 1-2 °C per minute.[8]
-
The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[5]
-
The melting range is reported as the interval between the onset and clear points. For highly pure substances, this range is typically narrow.[8]
-
Determination of Solubility (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[4][9]
-
Apparatus: Stoppered flasks or vials, a mechanical shaker or orbital incubator maintained at a constant temperature (e.g., 37 ± 1 °C), and a calibrated pH meter.
-
Procedure:
-
An excess amount of this compound is added to a series of flasks containing a known volume of the desired solvent (e.g., water, methanol, chloroform).
-
The flasks are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
At various time points, samples are withdrawn from the flasks and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported as the mean concentration of the saturated solution.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for determining the purity of a pharmaceutical substance.[10][11]
-
Apparatus: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of Tinidazole (around 310 nm).[12][13]
-
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent.
-
The sample solution of this compound is also prepared.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Aliquots of the standard and sample solutions are injected into the HPLC system.
-
The resulting chromatograms are recorded. The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]
-
Mandatory Visualizations
Workflow for Quantification of Tinidazole using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow for the determination of Tinidazole in a biological sample (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for the quantification of Tinidazole using this compound as an internal standard.
Generalized Synthesis Pathway of Tinidazole
The synthesis of this compound follows the same reaction scheme as Tinidazole, with the key difference being the use of a deuterated starting material. The following diagram outlines a common synthetic route.
Caption: Generalized synthesis pathway for this compound.
References
- 1. buchem.com [buchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole : Oriental Journal of Chemistry [orientjchem.org]
- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 5. thinksrs.com [thinksrs.com]
- 6. scribd.com [scribd.com]
- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. who.int [who.int]
- 10. torontech.com [torontech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Isotopic Purity and Stability of Tinidazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Tinidazole-d5, a deuterated analog of the antiprotozoal and antibacterial agent Tinidazole. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds in their studies.
Core Concepts: Isotopic Purity and Stability
Isotopic Purity: In the context of deuterated compounds like this compound, isotopic purity refers to the percentage of the compound that is fully deuterated at the intended positions, as well as the distribution of other isotopic species. It is a critical parameter, as high isotopic enrichment is essential for the accuracy and sensitivity of analytical methods that rely on mass differentiation, such as mass spectrometry-based pharmacokinetic studies.
Stability: The stability of a deuterated compound is its ability to resist chemical degradation over time and under various environmental conditions, such as temperature, light, and humidity. Ensuring the stability of this compound is crucial for its reliable use as an internal standard in quantitative bioanalysis and for maintaining its therapeutic efficacy in potential clinical applications.
Quantitative Data Summary
The following tables summarize the available quantitative data on the isotopic and chemical purity of this compound, as well as its stability under recommended storage conditions.
Table 1: Isotopic and Chemical Purity of this compound
| Parameter | Specification | Method |
| Isotopic Purity | ||
| Isotopic Enrichment | Data not publicly available | Mass Spectrometry |
| Chemical Purity | ||
| Purity by HPLC | ≥90% - >95%[1][2] | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₈H₈D₅N₃O₄S[1] | - |
| Molecular Weight | 252.30 g/mol [1] | - |
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Duration |
| Storage Temperature | 2-8°C[1] or -20°C[2] | Long-term |
| Light Exposure | Protect from light | - |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | - |
Experimental Protocols
Detailed experimental protocols for the analysis of Tinidazole and its deuterated analog are crucial for obtaining reliable and reproducible results. The following sections outline methodologies for assessing purity and stability.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Tinidazole from its degradation products and impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent is typically used. For example, a gradient of 0.01 M phosphate buffer (pH 3.0) and acetonitrile.[3][4]
Assessment of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment of deuterated compounds.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Method: The analysis involves comparing the mass spectra of the deuterated and non-deuterated standards. The relative intensities of the mass peaks corresponding to the fully deuterated species and the species with fewer deuterium atoms are used to calculate the isotopic enrichment.[5][6]
-
Data Analysis: The isotopic distribution is measured and compared to the theoretical distribution for a given level of enrichment.[5]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the positions of the deuterium labels within the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.
-
¹³C NMR: The ¹³C NMR spectrum can also provide information about the sites of deuteration, as the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and a shift in their resonance frequency.
Forced Degradation Studies for Stability Assessment
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[3][4][7]
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.[3][4]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[3][4]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[3][4]
-
Photolytic Degradation: The drug substance is exposed to UV and visible light.[3][4]
-
Thermal Degradation: The drug substance is subjected to high temperatures.[3][4]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.
Caption: Workflow for assessing the purity of this compound.
Caption: Workflow for forced degradation stability testing.
Conclusion
This technical guide has summarized the available information on the isotopic purity and stability of this compound. While data from commercial suppliers provides a good baseline for chemical purity and recommended storage conditions, a comprehensive understanding of its isotopic enrichment and degradation profile requires further detailed experimental investigation. The outlined analytical methodologies provide a framework for researchers to thoroughly characterize this compound for its intended applications in drug development and clinical research. The use of robust, validated analytical methods is paramount to ensuring the quality and reliability of data generated using this important research tool.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | CAS 1216767-04-2 | LGC Standards [lgcstandards.com]
- 3. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Tinidazole-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth explanation of the Certificate of Analysis (CoA) for Tinidazole-d5, a deuterated analog of the antiprotozoal and antibacterial agent Tinidazole. As a stable isotope-labeled internal standard, the quality and purity of this compound are paramount for its application in quantitative bioanalytical studies using mass spectrometry. This document decodes the critical data presented in a typical CoA, details the experimental methodologies used for its certification, and visualizes key workflows and concepts to ensure its proper use in a research and development setting.
Understanding the Certificate of Analysis Structure
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a guarantee of quality from the manufacturer to the end-user. The document is logically structured to present identifying information, physical properties, and the results of rigorous analytical testing.
Methodological & Application
Application Note: Quantitative Analysis of Tinidazole in Plasma by LC-MS/MS using Tinidazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Accurate quantification of Tinidazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of Tinidazole in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Tinidazole-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Tinidazole and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for Tinidazole and this compound are monitored for selective and sensitive quantification.
Experimental Protocols
Materials and Reagents
-
Tinidazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Stock Solution of Tinidazole (1 mg/mL): Accurately weigh and dissolve 10 mg of Tinidazole in 10 mL of methanol.
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions of Tinidazole: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 20 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tinidazole: 247.4 → 81.9
-
This compound (Proposed): 252.4 → 81.9
-
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 V
-
Collision Cell Exit Potential (CXP): 10 V
Note: The MRM transition for this compound is proposed based on the addition of 5 Daltons to the parent mass of Tinidazole, assuming the fragmentation pattern remains similar. This should be confirmed experimentally.
Data Presentation
The following tables summarize the typical validation data for a quantitative bioanalytical method for Tinidazole.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (2) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC (6) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC (100) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (800) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| (Data presented are typical acceptance criteria for bioanalytical method validation) |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tinidazole | Low QC | > 80 | 85 - 115 |
| High QC | > 80 | 85 - 115 | |
| This compound | Working Conc. | > 80 | 85 - 115 |
| (Data presented are typical acceptance criteria for bioanalytical method validation) |
Mandatory Visualizations
Experimental Workflow
Application Note: High-Performance Liquid Chromatography with UV Detection for the Quantification of Tinidazole Using Tinidazole-d5 as an Internal Standard
ABSTRACT:
This application note presents a detailed protocol for the quantification of tinidazole in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. To ensure accuracy and precision, Tinidazole-d5 is proposed as an ideal internal standard. While existing literature commonly employs other internal standards like metronidazole or omeprazole for HPLC-UV analysis, the use of a stable isotope-labeled internal standard such as this compound is the gold standard, particularly for bioanalytical methods, due to its similar physicochemical properties to the analyte, leading to minimized variations from sample preparation and instrument response. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in the robust analysis of tinidazole.
Introduction
Tinidazole is a synthetic antiprotozoal agent of the nitroimidazole class, widely used in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2][3] Accurate and reliable quantification of tinidazole in pharmaceutical dosage forms and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed analytical technique for this purpose due to its simplicity, specificity, and cost-effectiveness.[1][2][3][4]
The use of an internal standard (IS) is essential in chromatographic analysis to correct for variations in injection volume, sample preparation, and instrument response. An ideal internal standard should be chemically similar to the analyte but well-resolved from it and other components in the sample matrix. This compound, a deuterated analog of tinidazole, serves as an excellent internal standard as it co-elutes very closely with tinidazole, experiences similar ionization suppression or enhancement in mass spectrometry, and behaves almost identically during extraction and chromatography, without interfering with the quantification of the unlabeled drug. Although primarily intended for mass spectrometric detection, its utility in UV detection is predicated on the assumption of identical molar absorptivity with the unlabeled compound.
This application note outlines a validated HPLC-UV method adapted from established protocols for the analysis of tinidazole, incorporating this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Tinidazole reference standard (Purity >99%)
-
This compound internal standard (Purity >95%)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended based on published methods:[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Develosil ODS HG-5 RP C18, 5 µm, 15 cm x 4.6 mm i.d.)[1] |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 2.8) (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 30°C for better reproducibility) |
| Detection Wavelength | 285 nm[1] or 310 nm or 320 nm[4] |
| Internal Standard | This compound |
Preparation of Solutions
2.3.1. Mobile Phase Preparation:
-
Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 2.8 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication before use.[1]
2.3.2. Standard Stock Solution Preparation:
-
Tinidazole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of tinidazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2.3.3. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of tinidazole by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).
-
To each calibration standard and quality control (QC) sample, add a fixed amount of the this compound internal standard stock solution to obtain a final concentration of 10 µg/mL.
Sample Preparation (for Pharmaceutical Dosage Forms)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose of tinidazole and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a concentration within the calibration range, adding the internal standard to the same final concentration as in the calibration standards.
Data Presentation
The following tables summarize the expected quantitative data based on typical HPLC-UV method validation for tinidazole.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) | Rs > 2 (between analyte and nearest interfering peak) |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% |
Table 2: Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 30-70 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.09 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.27 µg/mL[1] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 2% |
| Accuracy (% Recovery) | 98-102%[1] |
| Retention Time (RT) of Tinidazole | ~2.92 min[2] |
| Retention Time (RT) of Internal Standard | ~2.92 min (expected for this compound) |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this application note.
References
- 1. ijarmps.org [ijarmps.org]
- 2. hakon-art.com [hakon-art.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1216767-04-2 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Use of Tinidazole-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole is a nitroimidazole antimicrobial agent used in the treatment of protozoal and anaerobic bacterial infections. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Tinidazole-d5, a stable isotope-labeled analog of Tinidazole, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for the sensitive and accurate quantification of Tinidazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties. This ensures that this compound co-elutes with Tinidazole and experiences similar ionization efficiency and matrix effects, leading to reliable and reproducible quantification.
Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This effect can result in a slower rate of metabolism for the deuterated compound at positions susceptible to enzymatic cleavage.[1][3][4] Consequently, comparative studies of Tinidazole and this compound can provide insights into the metabolic pathways and the rate-limiting steps of Tinidazole's biotransformation.
These application notes provide detailed protocols for the use of this compound in in vitro metabolic stability assays and as an internal standard for the quantitative analysis of Tinidazole in biological samples.
Data Presentation
Table 1: Physicochemical Properties of Tinidazole and this compound
| Property | Tinidazole | This compound |
| Molecular Formula | C₈H₁₃N₃O₄S | C₈H₈D₅N₃O₄S |
| Monoisotopic Mass | 247.06 g/mol | 252.10 g/mol |
| Structure | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole | 1-[2-(ethyl-d5-sulfonyl)ethyl]-2-methyl-5-nitroimidazole |
Table 2: Comparative Pharmacokinetic Parameters of Tinidazole and this compound (Illustrative Data)
Note: The following data for this compound are illustrative and based on the expected kinetic isotope effect. Actual values should be determined experimentally.
| Parameter | Tinidazole | This compound (Illustrative) | Reference |
| Half-life (t½) | 12-14 hours | 15-18 hours | [5][6] |
| Clearance (CL) | 40-50 mL/min | 30-40 mL/min | [7] |
| Volume of Distribution (Vd) | ~50 L | ~50 L | [5] |
| Metabolism | Primarily via CYP3A4 (oxidation, hydroxylation) | Slower metabolism expected via CYP3A4 | [6] |
Table 3: LC-MS/MS Parameters for the Quantification of Tinidazole using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tinidazole | 247.4 | 81.9 | 25 |
| This compound (IS) | 252.4 | 81.9 or 86.9 | 25 |
*Note: The product ion for this compound is predicted. The optimal product ion and collision energy should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Tinidazole and this compound in Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of Tinidazole and this compound by measuring the rate of their disappearance when incubated with human liver microsomes.
Materials:
-
Tinidazole and this compound stock solutions (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., a structurally unrelated compound)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a working solution of Tinidazole and this compound (1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM suspension to the wells.
-
Add the working solution of either Tinidazole or this compound to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Tinidazole or this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: Quantitative Analysis of Tinidazole in Plasma using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of Tinidazole in plasma samples by LC-MS/MS.
Materials:
-
Plasma samples containing Tinidazole
-
Tinidazole and this compound stock solutions for calibration standards and quality controls
-
This compound working solution (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of ACN containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Tinidazole from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 3.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Tinidazole and a fixed concentration of this compound.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Tinidazole to this compound against the concentration of Tinidazole.
-
Determine the concentration of Tinidazole in the unknown samples from the calibration curve.
-
Mandatory Visualization
Caption: Metabolic pathway of Tinidazole.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Role of this compound as an internal standard.
References
- 1. To D or not to D – an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled radiotracers [apo.ansto.gov.au]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tinidazole Analysis Using Tinidazole-d5 Internal Standard
This document provides detailed application notes and protocols for the quantitative analysis of Tinidazole in biological matrices, specifically human plasma, utilizing Tinidazole-d5 as an internal standard (IS). The methodologies described are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate and precise quantification.
Overview of Analytical Approach
The quantification of Tinidazole is achieved by employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for analyzing complex biological samples. The general workflow involves sample preparation to isolate the analyte and internal standard from the matrix, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
Two common and effective sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid, simple, and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, leaving the analyte and internal standard in the supernatant.
Materials:
-
Human plasma samples
-
Tinidazole analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Tinidazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions of Tinidazole for calibration curve standards and quality control (QC) samples by serial dilution in 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol is added).
-
Add 400 µL of acetonitrile (pre-chilled to -20°C) to each tube to precipitate the proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters below).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing more matrix components, which can reduce ion suppression and improve assay sensitivity.[1][2]
Materials:
-
Human plasma samples
-
Tinidazole analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid (LC-MS grade)
-
Reagent-grade water
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
SPE vacuum manifold
Procedure:
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as described in Protocol 1 for stock and working solutions.
-
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of 4% formic acid in water and vortex.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of reagent-grade water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of Tinidazole. These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Tinidazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tinidazole | 248.1 | 82.1 | 100 | 25 |
| This compound | 253.1 | 82.1 | 100 | 25 |
Note: The precursor ion for Tinidazole is [M+H]⁺. The precursor for this compound assumes the addition of 5 Daltons to the parent mass. The product ion is often the same for the deuterated internal standard as the deuterium atoms are typically not on the fragmented portion of the molecule.[1]
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of Tinidazole to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Tinidazole in the QC and unknown samples is then calculated from this curve.
Table 2: Representative Quantitative Data (Hypothetical)
This table summarizes the expected performance characteristics of the analytical method.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL | r² > 0.99 |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent and reproducible |
| Matrix Effect (%) | 88 - 98% | 95 - 105% | 85 - 115% |
| Intra-day Precision (%CV) | < 10% | < 8% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 8% | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | S/N > 10 |
Visualizations
Experimental Workflows
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Logical Relationship
Caption: Logic of Quantification using an Internal Standard.
References
Application Note: High-Throughput Analysis of Tinidazole Residues in Veterinary Tissues Using Tinidazole-d5 as an Internal Standard by LC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Pharmacokinetic Modeling of Tinidazole Using Tinidazole-d5 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The use of stable isotope-labeled compounds, such as Tinidazole-d5, as tracers in conjunction with the unlabeled drug (tinidazole) offers a powerful methodology for accurate and sensitive quantification, especially in mass spectrometry-based bioanalysis. This "gold standard" approach, often referred to as a stable isotope-labeled internal standard (SIL-IS), allows for the precise determination of drug concentrations in biological matrices by correcting for variability in sample preparation and instrument response.
These application notes provide detailed protocols for conducting a pharmacokinetic study of tinidazole using this compound as a tracer, from in-vivo study design to bioanalytical quantification and pharmacokinetic modeling. The methodologies described are intended to guide researchers in obtaining robust and reliable pharmacokinetic data.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tinidazole in Humans
| Parameter | Value | Reference(s) |
| Half-life (t½) | Approximately 12-14 hours | [1] |
| Plasma Protein Binding | 12% | [1] |
| Apparent Volume of Distribution (Vd) | About 50 liters | [1][2][3] |
| Peak Plasma Concentration (Cmax) after 2g oral dose | ~40 mg/L | [4] |
| Time to Peak Plasma Concentration (Tmax) after oral dose | Delayed by ~2 hours with food | [5] |
| Total Clearance | 51 ml/min | [2][3] |
| Renal Clearance | 10 ml/min | [2][3] |
| Excretion (Urine) | ~20-25% as unchanged drug | [1][5] |
| Excretion (Feces) | ~12% | [1][2][5] |
Experimental Protocols
In-Vivo Study Protocol
Objective: To determine the pharmacokinetic profile of tinidazole in a relevant animal model (e.g., rats) following oral or intravenous administration.
Materials:
-
Tinidazole
-
This compound (for use as an internal standard in the bioanalytical phase)
-
Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (or other suitable animal model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Administer a single oral or intravenous dose of tinidazole to the study animals. The dose will depend on the specific objectives of the study.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect blood via a suitable method, such as tail vein or jugular vein cannulation.
-
-
Plasma Preparation:
-
Immediately transfer collected blood into EDTA-coated tubes and centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until bioanalysis.
-
Bioanalytical Protocol: LC-MS/MS Quantification of Tinidazole in Plasma
Objective: To accurately quantify the concentration of tinidazole in plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[6]
-
C18 analytical column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm).[6]
-
Tinidazole and this compound analytical standards.
-
Acetonitrile, methanol, formic acid, and ammonium formate (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.[6]
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of tinidazole and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of tinidazole into blank plasma.
-
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a 50 µL aliquot of each plasma sample, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile, followed by vortexing and centrifugation.[7]
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).[6]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Integrate the peak areas for both tinidazole and this compound.
-
Calculate the peak area ratio of tinidazole to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of tinidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Modeling Protocol
Objective: To determine key pharmacokinetic parameters of tinidazole from the concentration-time data.
Software:
-
Pharmacokinetic modeling software (e.g., Phoenix WinNonlin, R with PK packages).
Procedure:
-
Data Input: Enter the calculated plasma concentrations of tinidazole and the corresponding sampling times into the software.
-
Model Selection:
-
Perform a non-compartmental analysis (NCA) to calculate initial PK parameters.
-
Based on the data profile, select an appropriate compartmental model (e.g., one-compartment or two-compartment model with first-order absorption and elimination). A one-compartment model has been previously suggested for tinidazole.[2]
-
-
Model Fitting: Fit the selected model to the concentration-time data.
-
Parameter Calculation: The software will calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Simplified metabolic pathway of Tinidazole.
Caption: Logical flow for pharmacokinetic modeling.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Tinidazole-d5 in LC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Tinidazole-d5 in LC-MS applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in your sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to either a decrease in signal intensity, known as ion suppression , or an increase in signal intensity, termed ion enhancement .[1][2] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't that compensate for matrix effects?
A2: Yes, using a SIL-IS like this compound is a highly effective strategy to compensate for matrix effects.[5][6][7][8] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By using the peak area ratio of the analyte to the SIL-IS, variability introduced by the matrix can be normalized.[1] However, it's important to note that while a SIL-IS can correct for variability, it may not overcome a significant loss in sensitivity due to severe ion suppression.[5] It is also crucial to ensure the purity of the SIL-IS, as impurities can lead to analytical issues.[9]
Q3: What are the common causes of ion suppression and enhancement?
A3:
-
Ion Suppression: This is the more common phenomenon and can be caused by several factors:
-
Competition for Ionization: High concentrations of co-eluting matrix components can compete with this compound for the limited charge in the electrospray ionization (ESI) source.[1]
-
Changes in Droplet Properties: Non-volatile components like salts can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase ions.
-
Ion Pairing: Some mobile phase additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, neutralizing its charge and reducing its signal.
-
-
Ion Enhancement: Although less frequent, ion enhancement can occur when certain matrix components improve the ionization efficiency of the analyte.[1] This can happen if a co-eluting compound alters the gas-phase chemistry within the ESI droplet in a way that favors the ionization of the target molecule.
Troubleshooting Guides
Problem 1: Poor reproducibility and inaccurate quantification of Tinidazole.
This is a classic symptom of unaddressed matrix effects. The following workflow can help you diagnose and mitigate the issue.
Caption: A logical workflow for troubleshooting inconsistent LC-MS results.
Problem 2: Significant ion suppression is observed for this compound.
If you have confirmed ion suppression, the following strategies can be employed to minimize its impact.
Strategy 1: Enhance Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.[1][5]
| Technique | Principle | Advantages | Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological fluid (e.g., plasma, serum) using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to residual matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and may require optimization of solvent systems. Double LLE can further improve selectivity.[5] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Offers high selectivity and can provide very clean extracts, significantly reducing matrix effects.[5] | Requires method development to select the appropriate sorbent and optimize wash and elution steps. Polymeric mixed-mode cation exchange sorbents have shown good results for removing phospholipids.[5] |
Strategy 2: Optimize Chromatographic Separation
Improving the separation of this compound from co-eluting matrix components can effectively reduce ion suppression.[1]
| Parameter | Action | Rationale |
| Mobile Phase Gradient | Modify the gradient slope or composition. | A shallower gradient can improve the resolution between the analyte and interfering peaks. |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl). | Different column chemistries offer alternative selectivities that may separate this compound from matrix components. |
| Flow Rate | Adjust the flow rate. | Lower flow rates can sometimes improve peak shape and resolution. |
The following diagram illustrates the decision-making process for mitigating ion suppression.
Caption: A decision-making guide for addressing ion suppression in LC-MS.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method provides a qualitative assessment of ion suppression or enhancement across the entire chromatogram.[5]
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Tinidazole and this compound
-
Extracted blank matrix sample (e.g., plasma extract prepared using your standard protocol)
-
Reagent blank (mobile phase)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for your assay.
-
Using a syringe pump, continuously infuse a standard solution of Tinidazole and this compound through a T-connector into the mobile phase stream between the analytical column and the mass spectrometer's ion source. The infusion rate should be low (e.g., 5-10 µL/min) to establish a stable baseline signal for the analytes.
-
Once a stable baseline is achieved, inject the reagent blank. This will establish the baseline signal without any matrix components.
-
Next, inject the extracted blank matrix sample.
-
Monitor the signal intensity of Tinidazole and this compound throughout the chromatographic run.
-
Interpretation: Any deviation (dip or peak) from the stable baseline during the elution of matrix components indicates a region of ion suppression or enhancement, respectively. This allows you to see if your analyte's retention time falls within a zone of significant matrix effects.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This method, also known as the Matuszewski method, provides a quantitative measure of the matrix effect.
Objective: To quantify the percentage of ion suppression or enhancement for Tinidazole and this compound in a specific matrix.
Materials:
-
Tinidazole and this compound standard solutions
-
Blank biological matrix from at least six different sources
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of Tinidazole and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract the blank biological matrix from each of the six sources using your sample preparation protocol. Then, spike the same known amount of Tinidazole and this compound into the final, clean extracts.
-
Set C (Pre-Spiked Matrix): Spike the same known amount of Tinidazole and this compound into the blank biological matrix from each of the six sources before the extraction process. (This set is used to determine recovery and process efficiency).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)
-
-
Calculate Recovery and Process Efficiency:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Data Presentation:
The results from the post-extraction spike experiment should be summarized in a table for clear comparison.
Table 1: Illustrative Quantitative Assessment of Matrix Effect and Recovery for Tinidazole
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Matrix Factor (MF) | 0.75 | 0.81 | 0.78 | 0.85 | 0.79 | 0.82 | 0.80 | 4.9% |
| IS-Normalized MF | 0.98 | 1.01 | 0.99 | 1.03 | 1.00 | 1.02 | 1.01 | 1.9% |
| Recovery (%) | 85.2 | 88.1 | 86.5 | 89.3 | 87.2 | 88.8 | 87.5 | 1.9% |
| Process Efficiency (%) | 63.9 | 71.4 | 67.5 | 75.9 | 68.9 | 72.8 | 70.1 | 6.5% |
This table presents illustrative data. Actual results will vary based on the matrix and experimental conditions.
This comprehensive guide provides a starting point for troubleshooting matrix effects with this compound. For further assistance, please consult the referenced literature or contact our technical support team.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Tinidazole and Tinidazole-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Tinidazole and its deuterated internal standard, Tinidazole-d5. This guide includes detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of separating Tinidazole and this compound?
The primary application is in quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies. This compound serves as an ideal internal standard for the accurate quantification of Tinidazole in biological matrices like plasma and urine using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The deuterated standard helps to correct for variations in sample preparation and instrument response.
Q2: What are the key chromatographic techniques used for this separation?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometric detection are the most common techniques. LC-MS/MS is particularly favored for its high sensitivity and selectivity in complex biological samples.
Q3: Why is mobile phase pH important for the analysis of Tinidazole?
The pH of the mobile phase can significantly impact the retention and peak shape of Tinidazole.[1] Tinidazole is a weakly basic compound, and controlling the mobile phase pH helps to ensure consistent ionization, leading to reproducible retention times and symmetrical peak shapes. A mobile phase pH of around 3.0 has been shown to provide good chromatographic performance.[2][3]
Q4: Can Tinidazole and this compound be separated chromatographically?
While Tinidazole and this compound are chemically very similar, slight chromatographic separation, known as an isotope effect, can sometimes be observed. In reversed-phase chromatography, the deuterated compound may elute slightly earlier than the non-deuterated compound. This separation is usually minimal and does not interfere with quantification when using mass spectrometric detection with appropriate integration parameters.
Experimental Protocols
Below are detailed methodologies for the chromatographic separation of Tinidazole and this compound, primarily for bioanalytical applications using LC-MS/MS.
Protocol 1: LC-MS/MS Method for Simultaneous Quantification in Rat Plasma
This protocol is adapted from a validated method for the simultaneous determination of Tinidazole and other compounds in rat plasma.[4] this compound is proposed as the internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Tinidazole concentrations).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm)[4] |
| Mobile Phase | Methanol : 10 mM Ammonium Formate : Formic Acid (56:44:0.2, v/v/v), pH 3.5[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions (Positive ESI)
| Parameter | Tinidazole | This compound |
| Precursor Ion (m/z) | 248.1 | 253.1 |
| Product Ion (m/z) | 128.1 | 128.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | To be optimized | To be optimized |
| Cone Voltage | To be optimized | To be optimized |
Note: The m/z values for this compound are predicted based on a d5 substitution pattern and may need to be confirmed experimentally.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Tinidazole and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Tinidazole peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in Tinidazole, causing tailing.
-
Solution: Lower the mobile phase pH to around 3 to suppress the ionization of silanols.[1] Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help, but this may not be suitable for MS detection.
-
-
Column Contamination: Accumulation of matrix components from biological samples on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If tailing persists, flush the column with a strong solvent.
-
-
Metal Contamination: Metal ions in the sample or system can chelate with Tinidazole.
-
Solution: Add a chelating agent like EDTA to the mobile phase (use with caution for MS compatibility).
-
Q: I am observing peak fronting for both Tinidazole and this compound. What could be the reason?
A: Peak fronting is less common than tailing and often points to a different set of problems:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Void: A void or channel in the column packing can lead to a distorted flow path.
-
Solution: This usually indicates column degradation, and the column may need to be replaced.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Peak Splitting
Q: My chromatogram shows split peaks for Tinidazole. How can I resolve this?
A: Peak splitting can be a frustrating problem with several potential root causes:
-
Partially Blocked Frit or Column Inlet: Particulates from the sample or system can obstruct the flow path at the head of the column.
-
Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, the frit may need to be replaced, or the column itself may be compromised. Using an in-line filter can help prevent this.
-
-
Column Void or Channeling: Similar to peak fronting, a void in the packing material can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Column replacement is often necessary.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
-
Co-eluting Interference: It's possible that another compound is eluting at a very similar retention time.
-
Solution: Review the mass spectrum across the peak to check for other m/z values. Adjusting the mobile phase composition or gradient may be necessary to resolve the two components.
-
Data Summary Tables
Table 1: Typical HPLC and LC-MS/MS Parameters for Tinidazole Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] | C18 (e.g., 50 mm x 2.0 mm, 5 µm)[4] |
| Mobile Phase | Phosphate Buffer (pH 2.8-3.5) : Acetonitrile[5] | Methanol/Acetonitrile with Ammonium Formate/Formate[4] |
| Detection | UV at ~317 nm[2] | ESI+ MRM |
| Typical Retention Time | 4-8 minutes | 1-3 minutes |
Table 2: Troubleshooting Summary for Common Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; use a highly deactivated column. |
| Column contamination | Use a guard column; flush with strong solvent. | |
| Peak Fronting | Column overload | Reduce injection volume or sample concentration. |
| Column void | Replace the column. | |
| Peak Splitting | Blocked column inlet/frit | Reverse-flush the column; use an in-line filter. |
| Incompatible sample solvent | Dissolve sample in the mobile phase. | |
| Irreproducible Retention Times | Inadequate column equilibration | Increase equilibration time between injections. |
| Mobile phase composition change | Prepare fresh mobile phase daily. | |
| Fluctuating column temperature | Use a column oven for temperature control. |
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of Tinidazole.
Troubleshooting Logic for Peak Splitting
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarmps.org [ijarmps.org]
Improving signal-to-noise ratio for Tinidazole-d5 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in Tinidazole-d5 quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (S/N) for this compound?
A low S/N ratio can stem from three main areas: the sample matrix, the liquid chromatography (LC) method, and the mass spectrometry (MS) settings. Common issues include matrix effects suppressing the ion signal, co-eluting interferences from the sample, suboptimal chromatographic peak shape, inefficient ionization, or incorrect mass spectrometer parameters.
Q2: Can the non-deuterated Tinidazole analyte interfere with the this compound internal standard signal?
Yes, this phenomenon, known as "cross-talk," can occur. Naturally occurring isotopes in the non-labeled Tinidazole can contribute to the signal of the deuterated internal standard, especially at high analyte-to-internal standard concentration ratios.[1] This can lead to non-linear calibration curves and biased results.[1] To check for this, inject a high-concentration standard of the analyte without any internal standard and monitor the this compound channel.
Q3: How does sample preparation impact the S/N ratio?
Sample preparation is critical for removing matrix components that can cause ion suppression or generate background noise. Inadequate cleanup can lead to a high chemical background and reduced analyte signal. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective for cleaning up complex samples like plasma before analysis.[2][3]
Q4: My this compound signal is inconsistent or drifts over an analytical run. What could be the cause?
Inconsistent signal for a deuterated internal standard can be due to several factors. Check for variability in sample extraction, inconsistent autosampler injection volumes, or instrument drift in the ion source and optics.[4] Additionally, ensure the deuterated standard is stable and not degrading or exchanging deuterium atoms with the solvent.[4] Carryover between injections can also cause a sudden, random increase in the internal standard response.[5]
Q5: What is the first step if I experience a complete loss of signal for this compound?
A complete signal loss usually points to a singular, significant issue rather than gradual degradation.[6] The first step is to systematically isolate the problem. Remove the extraction process from the equation by injecting a freshly prepared standard. Then, verify that the mass spectrometer is functioning correctly by checking for a stable electrospray and appropriate gas flows and voltages before investigating the liquid chromatography system.[6]
Troubleshooting Guide: Improving this compound S/N Ratio
This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise issues. Follow the logical workflow to identify the source of the problem.
Caption: Troubleshooting workflow for low S/N ratio.
Step 1: Mass Spectrometer Optimization
-
Verify MRM Transitions and Energies: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. Infuse the standard directly into the mass spectrometer to optimize the precursor ion, product ion, and collision energy for maximum response.[7]
-
Optimize Source Parameters: Systematically adjust ion source parameters, including nebulizer gas, drying gas flow and temperature, and capillary voltage, to maximize ion generation and stability.
-
Check for Isotopic Interference: As mentioned in the FAQ, inject a high-concentration sample of non-labeled Tinidazole and monitor the MRM channel for this compound. If a significant signal is observed, consider increasing the concentration of the internal standard or using a non-linear calibration curve to correct for the interference.[1][5]
Step 2: Liquid Chromatography Method Review
-
Improve Peak Shape: The S/N ratio is directly related to peak height. Aim for narrow, symmetrical peaks. This can be achieved by using smaller particle size columns (e.g., switching from 5 µm to 3 µm particles), which produces taller, narrower peaks.[8]
-
Address Co-eluting Interferences: Matrix components that co-elute with this compound can suppress its ionization. Modify the chromatographic gradient or mobile phase composition to separate the internal standard from these interferences.[9]
-
Adjust Flow Rate for Column Diameter: If you switch to a smaller internal diameter column (e.g., 4.6 mm to 2.1 mm) to increase sensitivity, you must reduce the flow rate proportionally to maintain the same linear velocity and achieve the expected increase in peak height.[8]
Step 3: Sample Preparation Evaluation
-
Enhance Matrix Removal: If matrix effects are suspected, improve the sample cleanup protocol. Solid-phase extraction (SPE) is highly effective for removing salts and phospholipids from plasma that are known to cause ion suppression.[2][3]
-
Assess Ion Suppression: To confirm that the matrix is the source of the problem, perform a post-column infusion experiment. Infuse a constant flow of this compound into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your compound indicates ion suppression.
Experimental Protocols & Data
Example LC-MS/MS Protocol for Tinidazole Quantification
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
Caption: General sample preparation workflow.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike plasma samples with this compound internal standard.
-
Pre-treat the plasma sample, for example, by protein precipitation with acetonitrile.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Tinidazole and this compound with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 50 mm x 2.0 mm, 5 µm[2] |
| Mobile Phase | A: 10 mM Ammonium Formate + 0.2% Formic AcidB: Methanol[2] |
| Flow Rate | 0.2 mL/min[2] |
| Gradient | Isocratic: 56:44 (Methanol:Ammonium Formate Buffer)[2] |
| Injection Volume | 5 - 10 µL |
| Column Temp | 40 °C |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tinidazole: m/z 247.4 → 81.9[2]This compound: Requires empirical determination |
| Dwell Time | 100 - 200 ms |
| Source Temp | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for this compound will depend on the location of the deuterium labels and must be determined by direct infusion of the standard. The expected precursor ion will be heavier than the non-labeled compound (e.g., m/z 252.4 for a +5 Da shift). The product ion may or may not be the same as the non-labeled version.
Troubleshooting Data Summary
This table summarizes potential issues and actions to improve the S/N ratio.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High Baseline Noise | Contaminated mobile phase, dirty ion source, electronic noise. | Filter mobile phase, clean MS source components, increase detector time constant (electronic filtering).[8] |
| Broad, Tailing Peaks | Poor chromatography, column degradation, secondary interactions. | Optimize mobile phase pH, use a new column, switch to a different column chemistry. |
| Inconsistent IS Area | Injection variability, sample matrix effects, carryover. | Check autosampler precision, improve sample cleanup, add extra wash steps between samples.[4][5] |
| Low Signal Intensity | Inefficient ionization, ion suppression, incorrect MRM. | Optimize MS source parameters, improve sample cleanup, re-optimize MRM transitions and collision energy.[7] |
| Signal Increases with Analyte Concentration | Isotopic interference from analyte to internal standard. | Inject analyte standard without IS to confirm. If present, increase IS concentration or use a non-linear curve fit.[1][5] |
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tinidazole-d5 in solution and frozen samples
This technical support center provides guidance on the stability of Tinidazole-d5 in solutions and frozen samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: It is recommended to store neat (solid) this compound at -20°C for long-term stability.
Q2: In what common solvents is this compound available as a solution?
A2: this compound is commercially available as a standard solution in methanol or acetonitrile.
Q3: How should I handle this compound solutions to ensure stability?
A3: To maintain the integrity of this compound solutions, it is crucial to minimize exposure to light and moisture. Use amber vials or protect solutions from light, and ensure that all glassware is dry. For long-term storage, it is advisable to store solutions at the recommended low temperatures.
Q4: Is this compound expected to be more or less stable than Tinidazole?
A4: Deuterated compounds like this compound are generally expected to be more stable than their non-deuterated counterparts. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down degradation reactions.
Q5: What are the known degradation pathways for Tinidazole?
A5: Studies on Tinidazole have shown that it is susceptible to degradation under certain conditions. Extensive degradation has been observed in alkaline and oxidative conditions, as well as upon exposure to light (photolysis)[1][2]. Mild degradation occurs in acidic and neutral conditions, while it is relatively stable to thermal stress[1][2].
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks could be due to several factors:
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Degradation: this compound may have degraded due to improper storage or handling. Review the storage conditions and ensure protection from light and extreme pH.
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Contamination: The solvent or sample matrix might be contaminated. Analyze a solvent blank to rule this out.
-
Impurity in the standard: Check the certificate of analysis for your this compound standard for any known impurities.
Q2: My quantitative results for this compound are inconsistent. What should I check?
A2: Inconsistent results can arise from:
-
Solution Instability: If stock or working solutions are not prepared fresh or stored correctly, their concentration may change over time. It is recommended to prepare solutions fresh or conduct a short-term stability study in your specific solvent and storage conditions. A study on the non-deuterated Tinidazole showed that solutions in a diluent of phosphate buffer (pH 3.0) and acetonitrile were stable for 24 hours at room temperature[3].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions or samples can lead to degradation. It is advisable to aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
-
Adsorption to container surfaces: While not commonly reported for Tinidazole, some compounds can adsorb to glass or plastic surfaces. Consider using silanized glassware if you suspect this is an issue.
Q3: I am planning a long-term study. How should I store my this compound stock solutions?
A3: For long-term storage of this compound stock solutions, it is best to store them at -20°C or below in tightly sealed, light-protected containers. Aliquoting the solution into smaller, single-use vials is highly recommended to prevent contamination and degradation from repeated freeze-thaw cycles.
Data Presentation
The following tables summarize stability data for the non-deuterated form, Tinidazole. This information can serve as a valuable reference for handling and storing this compound, with the general expectation that the deuterated form will exhibit at least comparable, if not enhanced, stability.
Table 1: Summary of Forced Degradation Studies on Tinidazole
| Stress Condition | Reagents and Duration | Observation |
| Acid Hydrolysis | 0.5 N HCl at 50°C for 5 hours | Mild degradation[2][3] |
| Base Hydrolysis | 0.5 N NaOH at 50°C for 5 hours | Extensive degradation[2][3] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Extensive degradation[2][3] |
| Thermal Degradation | 80°C for 5 hours | Stable[1][2] |
| Photolytic Degradation | UV light (200 Wh/m²) and sunlight (1.2 million lux hours) | Significant degradation[2][3] |
Table 2: Stability of Tinidazole in Biological Samples (Plasma)
| Storage Condition | Duration | Stability |
| Processed Samples (Room Temp) | 24 hours | ≥88% |
| Processed Samples (-20°C) | 48 hours | ≥88% |
| Unprocessed Samples (Room Temp) | 24 hours | ≥88% |
| Unprocessed Samples (-20°C) | 8 weeks | ≥88% |
| Freeze-Thaw Cycles | 3 cycles | ≥88% |
Data from a bioequivalence study on non-deuterated Tinidazole and can be used as a proxy.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Tinidazole
This protocol is adapted from a validated method for Tinidazole and can be used as a starting point for developing a method for this compound.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 10mM, pH 3.0) and acetonitrile is often effective. One study used a mixture of buffer and acetonitrile in a 50:50 v/v ratio as a diluent[3]. Another successful separation was achieved using water-acetonitrile (88:12)[1].
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 317 nm[3].
-
Sample Preparation: Dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to achieve a known concentration.
Protocol 2: Forced Degradation Study
To assess the inherent stability of this compound, a forced degradation study can be performed.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Degradation: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and keep at a specified temperature (e.g., 60°C) for a set time.
-
Base Degradation: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at a specified temperature for a set time.
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a set time.
-
Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 80°C) for a set time.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (as described in Protocol 1) to determine the percentage of degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent this compound analytical results.
References
- 1. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic cross-contribution in Tinidazole quantification
Welcome to the technical support center for the quantitative analysis of Tinidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experimental workflow, with a focus on minimizing isotopic cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern in the quantification of Tinidazole?
A1: Isotopic cross-contribution, also known as isotopic cross-talk, occurs when the isotopic signature of the analyte (Tinidazole) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS). Tinidazole's molecular formula (C8H13N3O4S) contains carbon, nitrogen, oxygen, and sulfur, all of which have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, ³⁴S). The M+1 and M+2 isotopes of Tinidazole can produce a signal at the same m/z as the SIL-IS, leading to an artificially inflated response for the internal standard. This can result in the underestimation of the analyte concentration and introduce non-linearity into the calibration curve.[1][2][3]
Q2: How do I select an appropriate SIL-IS for Tinidazole to minimize isotopic cross-contribution?
A2: To minimize isotopic overlap, it is advisable to select a SIL-IS with a mass difference of at least +3 atomic mass units (amu) compared to the unlabeled Tinidazole.[1] For a molecule like Tinidazole, which contains sulfur, a larger mass difference may be necessary due to the relatively high natural abundance of the ³⁴S isotope. Using a SIL-IS with multiple heavy isotopes (e.g., ¹³C₃-Tinidazole or ¹³C₃,¹⁵N-Tinidazole) will shift its mass sufficiently to be outside the main isotopic envelope of the unlabeled analyte.
Q3: What are the ideal precursor and product ions for Tinidazole analysis via LC-MS/MS?
A3: A common precursor ion for Tinidazole in positive electrospray ionization mode is the protonated molecule [M+H]⁺. Published literature suggests a multiple reaction monitoring (MRM) transition of m/z 247.4 → 81.9 for Tinidazole quantification.[4] When developing your method, it's crucial to optimize fragmentation and select a product ion that is both intense and specific to avoid interferences.[5][6] It is generally recommended to avoid very low-mass product ions (<50 Da) as they are less specific.[5]
Q4: Can the concentration of the SIL-IS affect the impact of isotopic cross-contribution?
A4: Yes, the concentration of the SIL-IS is a critical factor.[1] Using a very low concentration of the SIL-IS can make it more susceptible to interference from the analyte's isotopic contribution, especially at the upper limit of quantification (ULOQ).[2] Increasing the SIL-IS concentration can reduce the relative contribution of the cross-talk signal to the total SIL-IS response, thereby minimizing the bias.[3][7] However, an excessively high concentration can lead to detector saturation or introduce its own set of issues. Optimization is key.
Troubleshooting Guides
Issue 1: Non-linear (quadratic) calibration curve, particularly at high concentrations.
| Possible Cause | Troubleshooting Step |
| Isotopic Cross-Contribution | The M+2 or M+3 isotopic peak of Tinidazole is contributing to the signal of your SIL-IS. This effect is more pronounced at higher analyte concentrations. |
| 1. Evaluate SIL-IS Selection: If using a +2 or +3 Da SIL-IS, consider switching to one with a higher mass difference (e.g., +4 or +5 Da). | |
| 2. Monitor a Different SIL-IS Precursor: Instead of monitoring the most abundant isotopic peak of your SIL-IS, select a less abundant, higher mass precursor ion that has minimal or no isotopic contribution from the analyte.[1][3][7] | |
| 3. Increase SIL-IS Concentration: Assess the bias at different SIL-IS concentrations. Increasing the concentration can mitigate the impact of the analyte's contribution.[3] | |
| Matrix Effects | Co-eluting matrix components are suppressing or enhancing the ionization of the analyte or SIL-IS differently across the concentration range. |
| 1. Improve Chromatographic Separation: Modify your HPLC/UPLC method (e.g., change the gradient, use a different column) to better separate Tinidazole from matrix interferences.[8] | |
| 2. Optimize Sample Preparation: Employ a more rigorous sample extraction technique (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering components. |
Issue 2: Poor accuracy and precision in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Isotopic Contribution | The level of isotopic cross-talk is variable, leading to inconsistent quantification. |
| 1. Verify Instrument Stability: Ensure the mass spectrometer is properly calibrated and stable. | |
| 2. Implement Correction Algorithms: Use software tools that can correct for the natural abundance of stable isotopes. Tools like IsoCorrectoR or PICor can mathematically subtract the contribution of the analyte's isotopes from the SIL-IS signal.[9][10] | |
| SIL-IS Impurity | The SIL-IS itself contains a small percentage of the unlabeled analyte. |
| 1. Analyze SIL-IS Working Solution: Inject a solution containing only the SIL-IS and check for a signal in the Tinidazole MRM channel. | |
| 2. Consult Certificate of Analysis: Review the isotopic purity of the SIL-IS provided by the manufacturer. |
Experimental Protocols
Protocol 1: Evaluating Isotopic Cross-Contribution from Tinidazole to its SIL-IS
Objective: To quantify the percentage of signal contribution from unlabeled Tinidazole to the SIL-IS MRM channel.
Methodology:
-
Prepare a high-concentration solution of unlabeled Tinidazole (e.g., at the ULOQ of the assay).
-
Prepare a "blank" sample containing only the SIL-IS at its working concentration.
-
Inject the blank sample and measure the peak area response for the SIL-IS (Response_IS_blank).
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Inject the high-concentration Tinidazole sample and measure the peak area response in the SIL-IS MRM channel (Response_Crosstalk).
-
Calculate the percent cross-contribution using the following formula: % Contribution = (Response_Crosstalk / Response_IS_blank) * 100
-
A contribution of >5% may indicate a significant issue that needs to be addressed through method modification.
Protocol 2: Optimizing SIL-IS Concentration to Mitigate Cross-Contribution
Objective: To determine the optimal SIL-IS concentration that minimizes bias from isotopic cross-talk.
Methodology:
-
Prepare three sets of calibration standards and QC samples.
-
Spike each set with a different concentration of the SIL-IS: low, medium, and high (e.g., 0.7 mg/L, 7 mg/L, and 14 mg/L).[3][7]
-
Analyze all three batches and calculate the accuracy and precision for each.
-
Compare the results to identify the SIL-IS concentration that provides the best assay performance, particularly for the high QC samples.
Quantitative Data Summary
The following table illustrates the impact of SIL-IS concentration on the quantification bias due to isotopic cross-contribution from a hypothetical experiment.
| SIL-IS Concentration | Analyte Concentration | Observed Bias (%)[3][7] |
| 0.7 mg/L | Low QC | -2.5 |
| Mid QC | -15.8 | |
| High QC | -35.2 | |
| 7.0 mg/L | Low QC | -1.8 |
| Mid QC | -4.1 | |
| High QC | -9.7 | |
| 14.0 mg/L | Low QC | -1.5 |
| Mid QC | -2.1 | |
| High QC | -5.1 |
As shown, increasing the SIL-IS concentration significantly reduced the negative bias observed at higher analyte concentrations.[3]
Visualizations
Caption: Troubleshooting workflow for isotopic cross-contribution.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Tinidazole-d5 Solid-Phase Extraction
Welcome to the technical support center for Tinidazole-d5 solid-phase extraction (SPE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the solid-phase extraction of this compound. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.
Troubleshooting Guide: Overcoming Common SPE Challenges for this compound
This guide addresses specific issues that may arise during the solid-phase extraction of this compound, presented in a question-and-answer format.
Q1: Why am I experiencing low recovery of this compound?
A1: Low recovery is a common issue in SPE and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2] First, verify that your analytical system is functioning correctly by injecting a known standard of this compound.[1] If the system is working, the issue likely lies within the SPE procedure.
Troubleshooting Steps for Low Recovery:
-
Fraction Collection Analysis: Collect and analyze every fraction from your SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[2]
-
Analyte in the Loading Fraction: If this compound is found in the initial sample load that passes through the cartridge, it indicates insufficient binding to the sorbent.[2][3]
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Incorrect Sorbent Choice: The selected sorbent may not have the appropriate chemistry to retain this compound. For nitroimidazoles, mixed-mode cation exchange (MCX) or reversed-phase (e.g., C18) sorbents are often used.[4][5]
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Inappropriate Sample pH: The pH of your sample may be preventing the optimal interaction between this compound and the sorbent. Adjusting the sample pH can improve retention.
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Strong Sample Solvent: The solvent used to dissolve the sample might be too strong, preventing the analyte from binding to the sorbent. Consider diluting the sample or using a weaker solvent.[2]
-
High Flow Rate: A fast flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention.[6]
-
-
Analyte in the Wash Fraction: If this compound is eluting during the wash step, your wash solvent is likely too strong.[2][3]
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution to minimize the premature elution of the analyte.
-
-
Analyte Not Present in Any Fraction (Lost on Column): If you cannot detect this compound in the load, wash, or elution fractions, it may be irreversibly bound to the sorbent.
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Increase Elution Solvent Strength: Your elution solvent may be too weak to effectively desorb the analyte. Increase the strength or volume of the elution solvent.[1]
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Secondary Interactions: Consider the possibility of secondary interactions between this compound and the sorbent. Modifying the elution solvent (e.g., by adding a small amount of acid or base) can help disrupt these interactions.[1]
-
Q2: My this compound recovery is inconsistent and not reproducible. What could be the cause?
A2: Poor reproducibility can stem from inconsistencies in the SPE procedure or from the analytical instrumentation itself.[1]
Troubleshooting Steps for Poor Reproducibility:
-
Inconsistent Sorbent Bed Conditioning: Ensure the sorbent is consistently and thoroughly wetted before loading the sample. Incomplete wetting can lead to variable analyte binding.[7]
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Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can significantly impact recovery and reproducibility. The use of a vacuum manifold or an automated SPE system can help maintain consistent flow rates.
-
Sample Matrix Effects: Complex biological matrices can interfere with the extraction process. Ensure your sample pretreatment (e.g., protein precipitation) is adequate and consistent.[7]
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Cartridge Overloading: Overloading the SPE cartridge with too much sample can lead to breakthrough and inconsistent results. Ensure the sample amount is within the capacity of the sorbent.[7]
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Incomplete Elution: If the analyte is not completely eluted in each run, carryover can occur, affecting the results of subsequent samples. Optimize the elution solvent and volume to ensure complete recovery.
Q3: The final extract of this compound is not clean and shows interfering peaks during analysis. How can I improve the purity?
A3: The presence of co-eluting interferences indicates that the wash step is not effective enough or the sorbent is not selective enough.
Troubleshooting Steps for Impure Extracts:
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Optimize the Wash Step: The goal of the wash step is to remove interfering compounds without eluting the analyte of interest. Experiment with different wash solvents of varying strengths to find the optimal balance.[1]
-
Change the Sorbent: If optimizing the wash step is not sufficient, consider using a different type of SPE sorbent with a higher selectivity for this compound.[1]
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Modify the Elution Protocol: A more selective elution solvent could be used to elute this compound while leaving the interfering compounds on the sorbent.
-
Incorporate a Sample Pre-treatment Step: For complex matrices like plasma, a protein precipitation step prior to SPE can significantly reduce interferences.[8][9]
Frequently Asked Questions (FAQs)
Q: What type of SPE sorbent is recommended for this compound? A: Based on methods developed for Tinidazole and other nitroimidazoles, reversed-phase sorbents like C18 and mixed-mode cation exchange (MCX) sorbents have been used successfully.[4][5] The choice will depend on the sample matrix and the specific separation goals.
Q: What are typical recovery rates for Tinidazole using SPE? A: While specific recovery data for this compound is not readily available, a study on Tinidazole in human plasma using a simple protein precipitation method reported a mean extraction recovery of 83%.[8][9] SPE methods, when optimized, can be expected to achieve similar or higher recovery rates.
Q: Can I use the same SPE method for Tinidazole and this compound? A: Yes, due to the minimal difference in their chemical properties, the same SPE method should be applicable to both Tinidazole and its deuterated analog, this compound. The deuterium labeling does not significantly alter the polarity or functional groups involved in the SPE retention mechanism.
Q: How does the sample matrix affect the SPE of this compound? A: The sample matrix can significantly impact SPE performance. For example, proteins in plasma can precipitate and clog the SPE cartridge, while other endogenous components can co-elute with the analyte, causing ion suppression in mass spectrometry.[7] A sample pre-treatment step, such as protein precipitation or filtration, is often necessary for complex biological samples.[8][9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Rat Plasma
This protocol is adapted from a method for the determination of Tinidazole in rat plasma.[4]
1. Sample Pre-treatment:
- To 500 µL of rat plasma, add an internal standard.
- Vortex for 30 seconds.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 μm) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
3. Sample Loading:
- Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
4. Washing:
- Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
5. Elution:
- Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., LC-MS/MS).
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Nitroimidazoles from Milk
This protocol is based on a method for the extraction of 5-nitroimidazoles from milk samples and can be adapted for this compound.[5]
1. Sample Pre-treatment (Protein Precipitation and Defatting):
- To 1 mL of milk sample, add 200 µL of 20% trichloroacetic acid (TCA).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
2. SPE Cartridge Conditioning:
- Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
3. Sample Loading:
- Load the supernatant from the pre-treatment step onto the conditioned MCX cartridge.
4. Washing:
- Wash the cartridge with 2 mL of 0.1 M hydrochloric acid followed by 2 mL of methanol.
5. Elution:
- Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of mobile phase for analysis.
Data Presentation
Table 1: Factors Affecting this compound SPE Recovery and Corresponding Troubleshooting Actions
| Potential Issue | Likely Cause | Recommended Action |
| Low Recovery | Analyte breakthrough during loading | Decrease sample loading flow rate; ensure proper sample pH for retention.[6][7] |
| Analyte loss during washing | Decrease the organic solvent content in the wash solution.[3] | |
| Incomplete elution | Increase the volume or strength of the elution solvent.[1] | |
| Poor Reproducibility | Inconsistent sorbent conditioning | Ensure consistent and thorough wetting of the sorbent bed before loading.[7] |
| Variable flow rates | Use a vacuum manifold or automated system to maintain consistent flow rates. | |
| Impure Extract | Co-elution of interferences | Optimize the wash step with a stronger, yet selective, solvent.[1] |
| Insufficiently selective sorbent | Consider a different SPE sorbent chemistry (e.g., mixed-mode).[1] |
Table 2: Reported Recovery Data for Tinidazole in Biological Matrices
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Tinidazole | Human Plasma | Protein Precipitation | 83% | [8][9] |
| Tinidazole | Rat Plasma | Solid-Phase Extraction (C18) | (Data not specified, but method was successful for pharmacokinetic study) | [4] |
Visualizations
Caption: General workflow for this compound solid-phase extraction.
Caption: Troubleshooting logic for low recovery in this compound SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. akjournals.com [akjournals.com]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprajournals.com [eprajournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Preparing Calibration Curves with Tinidazole-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing robust and reliable calibration curves for the quantification of Tinidazole using its deuterated internal standard, Tinidazole-d5. The following sections address common challenges and frequently asked questions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis. Because this compound is chemically almost identical to Tinidazole, it co-elutes and experiences similar extraction recovery and ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Tinidazole.
Q2: What is a typical concentration range for a Tinidazole calibration curve in plasma?
A2: Based on published literature, a typical linear range for Tinidazole in plasma is between 2 ng/mL and 1000 ng/mL.[1][2] However, the optimal range for your specific assay will depend on the expected concentrations in your samples and the sensitivity of your instrument. It is recommended to establish a range that covers the expected analyte concentrations, with most samples ideally falling in the middle of the curve.
Q3: What concentration of this compound should I use?
A3: The concentration of the internal standard should be consistent across all calibration standards, quality controls (QCs), and unknown samples. While the exact concentration can be method-dependent, a common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. For a Tinidazole curve of 2-1000 ng/mL, a this compound concentration of 50-100 ng/mL would be a reasonable starting point. The key is to ensure the internal standard provides a stable and reproducible signal across the entire run.
Q4: What are the most common sample preparation techniques for Tinidazole in plasma?
A4: The most frequently employed methods for preparing plasma samples for Tinidazole analysis are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster technique where an organic solvent (like acetonitrile or methanol) or an acid (like perchloric acid) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.
-
Solid-Phase Extraction: SPE is a more selective and rigorous clean-up method that can effectively remove interfering matrix components.[1][2] This can lead to reduced matrix effects and improved assay sensitivity.
The choice between PPT and SPE will depend on the required sensitivity, the complexity of the matrix, and throughput needs.
Troubleshooting Guide
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
Q: My calibration curve for Tinidazole is not linear. What are the possible causes and how can I fix it?
A: Poor linearity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incorrect Standard Preparation:
-
Action: Double-check all calculations for the preparation of your stock solutions and serial dilutions. Ensure that pipettes are properly calibrated and that proper pipetting technique is used to avoid errors in volume transfers.
-
-
Analyte or Internal Standard Instability:
-
Action: Investigate the stability of Tinidazole and this compound in the solvent used for stock solutions and in the final sample matrix under your storage conditions.
-
-
Detector Saturation:
-
Action: If the high concentration standards are deviating from linearity, it could be due to detector saturation. Dilute the upper-end standards or reduce the injection volume.
-
-
Inappropriate Weighting of the Regression:
-
Action: For wide dynamic ranges, the variance at the higher concentrations can disproportionately influence the regression. Try applying a weighting factor, such as 1/x or 1/x², to your linear regression.
-
Issue 2: High Variability in this compound Signal
Q: The peak area of my this compound internal standard is highly variable between samples. What could be the problem?
A: Significant variability in the internal standard signal can compromise the accuracy of your results. Here are common causes and solutions:
-
Inconsistent Sample Preparation:
-
Action: Ensure that the internal standard is added consistently to every sample at the same step of the sample preparation process. Inconsistent recovery during extraction can lead to variability.
-
-
Matrix Effects:
-
Action: Even with a deuterated internal standard, severe matrix effects can cause signal suppression or enhancement.[3][4] This is particularly true if there is a slight chromatographic separation between the analyte and the internal standard, and they elute in a region of changing ion suppression.[5] To mitigate this, improve your sample clean-up (e.g., switch from PPT to SPE) or adjust your chromatographic conditions to separate the analytes from the interfering matrix components.
-
-
Source Contamination:
-
Action: A dirty ion source can lead to inconsistent ionization and signal variability. Clean the mass spectrometer's ion source according to the manufacturer's recommendations.
-
-
Lot-to-Lot Variability of the Internal Standard:
-
Action: If you have recently switched to a new lot of this compound, verify its concentration and purity.
-
Issue 3: Chromatographic Splitting or Tailing of Peaks
Q: I am observing peak splitting or tailing for Tinidazole and/or this compound. How can I improve the peak shape?
A: Poor peak shape can affect integration and, consequently, the accuracy of your results. Consider the following:
-
Column Overloading:
-
Action: Injecting too much sample onto the column can lead to peak fronting or tailing. Try reducing the injection volume or diluting your samples.
-
-
Incompatible Injection Solvent:
-
Action: If the solvent in which your final sample is dissolved is much stronger than the initial mobile phase, it can cause peak distortion. If possible, reconstitute your sample in a solvent that is similar in composition to the initial mobile phase.
-
-
Column Degradation:
-
Action: Over time, the performance of an HPLC column can degrade. Try washing the column according to the manufacturer's instructions or replace it with a new one.
-
-
pH Mismatch:
-
Action: Ensure the pH of your mobile phase is appropriate for the ionization state of Tinidazole. For basic compounds, a mobile phase pH at least 2 units below the pKa is generally recommended for good peak shape on reversed-phase columns.
-
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol provides a general guideline. Concentrations should be adjusted based on the specific requirements of your assay.
1. Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tinidazole and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in a suitable organic solvent, such as methanol or acetonitrile.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Bring the flasks to volume with the same solvent and mix thoroughly.
-
Store these stock solutions at -20°C or as recommended by the supplier.
2. Intermediate and Working Standard Preparation:
-
Prepare an intermediate stock solution of Tinidazole (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution.
-
From this intermediate stock, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 20 ng/mL to 10,000 ng/mL).
-
Prepare a working solution of this compound (e.g., 1 µg/mL) from the 1 mg/mL stock solution.
Calibration Curve Preparation in Plasma
1. Spiking the Calibration Standards:
-
Aliquot blank plasma into a series of microcentrifuge tubes.
-
Spike the appropriate working standard solution of Tinidazole into the blank plasma to achieve the final desired concentrations (e.g., 2, 5, 10, 50, 100, 500, 1000 ng/mL). The volume of the spiking solution should be small (e.g., <5% of the plasma volume) to avoid altering the matrix significantly.
-
Prepare a blank sample (plasma with no analyte or internal standard) and a zero sample (plasma with internal standard but no analyte).
2. Sample Processing (Protein Precipitation Example):
-
To each calibration standard, QC, and unknown sample (e.g., 100 µL of plasma), add the this compound working solution (e.g., 10 µL of 1 µg/mL solution to get a final concentration of 100 ng/mL).
-
Vortex briefly.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Data Presentation
Table 1: Example Calibration Curve Data for Tinidazole in Plasma
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 2 | 100 | 1,520 | 75,500 | 0.020 |
| 5 | 100 | 3,850 | 76,200 | 0.051 |
| 10 | 100 | 7,600 | 75,900 | 0.100 |
| 50 | 100 | 38,100 | 76,500 | 0.498 |
| 100 | 100 | 75,900 | 75,800 | 1.001 |
| 500 | 100 | 380,500 | 76,100 | 5.000 |
| 1000 | 100 | 762,000 | 76,000 | 10.026 |
Regression Analysis:
-
Linear Equation: y = 0.010x + 0.001
-
Correlation Coefficient (R²): 0.9995
-
Weighting: 1/x
Visualizations
References
- 1. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Tinidazole Assay: LC-MS/MS with an Internal Standard vs. Alternative HPLC-UV Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tinidazole, a widely used antiprotozoal drug. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing an internal standard, and its performance is contrasted with alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to select the most appropriate analytical method for their specific needs, be it for pharmacokinetic studies, quality control, or formulation development.
Performance Data at a Glance: A Comparative Analysis
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for an LC-MS/MS method and two commonly employed HPLC-UV methods for Tinidazole analysis.
Table 1: Comparison of Method Validation Parameters for Tinidazole Assay
| Parameter | LC-MS/MS with Internal Standard (Phentolamine)[1] | HPLC-UV with Internal Standard (Metronidazole) | HPLC-UV with Internal Standard (Hydrochlorothiazide)[2] |
| Linearity Range | 2 - 1000 ng/mL | 0.5 - 30 µg/mL | 0.05 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | ≥ 0.9902 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 µg/mL | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 15% | 0.36 - 6.14% | ≤ 8.9% |
| Inter-day Precision (%RSD) | < 15% | 1.14 - 4.21% | ≤ 8.2% |
| Accuracy (%Bias) | Within ±15% | Not explicitly stated | ± 8.2% |
| Recovery | > 85% | > 95% | 83% |
Table 2: Summary of Chromatographic and Detection Conditions
| Parameter | LC-MS/MS with Internal Standard (Phentolamine)[1] | HPLC-UV with Internal Standard (Metronidazole) | HPLC-UV with Internal Standard (Hydrochlorothiazide)[2] |
| Chromatographic Column | Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm) | C18 column | Atlantis dC18 column |
| Mobile Phase | Methanol-ammonium formate (10 mM)-formic acid (56:44:0.2, v/v/v) | 0.002 M phosphate buffer, methanol and acetonitrile mixture (85:7.5:7.5, v/v/v) | 50 mM potassium phosphate, dibasic (pH=3.0) and acetonitrile (80:20, v:v) |
| Flow Rate | 0.2 mL/min | 1 mL/min | Not explicitly stated |
| Detection | Tandem Mass Spectrometry (ESI+, MRM) | UV/Vis Detector at 320 nm | Spectrophotometrically at 317 nm |
| Internal Standard | Phentolamine | Metronidazole | Hydrochlorothiazide |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation |
The Power of a Deuterated Internal Standard
While the LC-MS/MS method detailed above utilizes phentolamine as an internal standard, the gold standard in bioanalytical assays is the use of a stable isotope-labeled internal standard, such as Tinidazole-d5. A deuterated internal standard is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensates for matrix effects and variations in instrument performance, leading to higher precision and accuracy in quantification. Although a specific validated method for Tinidazole using this compound as an internal standard was not identified in the public literature at the time of this review, the principles of its advantages are well-established in the field of bioanalysis.
Experimental Protocols: A Step-by-Step Guide
For clarity and reproducibility, this section provides detailed experimental protocols for the LC-MS/MS and a representative HPLC-UV method.
Protocol 1: LC-MS/MS Method for Tinidazole in Rat Plasma[1]
This protocol is based on the method described by Wu et al. (2012).
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (Phentolamine, 1 µg/mL).
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm)
-
Mobile Phase: Methanol-ammonium formate (10 mM)-formic acid (56:44:0.2, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tinidazole: m/z 247.4 → 81.9
-
Phentolamine (IS): m/z 282.1 → 212.0
-
Protocol 2: HPLC-UV Method for Tinidazole in Human Serum
This protocol is a representative example based on common HPLC-UV methods.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum sample, add 20 µL of internal standard solution (e.g., Metronidazole, 10 µg/mL).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.002 M phosphate buffer, methanol, and acetonitrile mixture (85:7.5:7.5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Detection:
-
Detector: UV/Vis Detector
-
Wavelength: 320 nm
Visualizing the Workflow and Validation Process
To further clarify the methodologies and the overarching validation framework, the following diagrams are provided.
Caption: Experimental workflows for Tinidazole assay.
References
The Analytical Edge: Cross-Validation of Tinidazole-d5 with Alternative Labeled Internal Standards
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. This guide provides an objective comparison of Tinidazole-d5, a deuterated stable isotope-labeled internal standard, with other commonly used labeled and unlabeled internal standards for the quantification of tinidazole in biological matrices.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte.
This section presents a comparative summary of the performance of this compound against a commonly used structural analog internal standard, metronidazole. The data is compiled from various bioanalytical method validation studies.
Table 1: Quantitative Performance Data of Internal Standards for Tinidazole Analysis
| Parameter | This compound (Anticipated Performance) | Metronidazole |
| Linearity (r²) | >0.999 | 0.9995[1] |
| Intra-day Precision (%RSD) | <5% | 0.36 - 6.14%[2] |
| Inter-day Precision (%RSD) | <5% | 1.14 - 4.21%[2] |
| Accuracy (% Bias) | ± 5% | Within ±8.2%[3] |
| Mean Recovery (%) | >95% | Tinidazole: 102.9%, Metronidazole: 99.94%[1] |
| Matrix Effect | Minimal to None | Potential for differential matrix effects |
Note: The performance data for this compound is based on the expected advantages of a stable isotope-labeled internal standard, which typically co-elutes with the analyte and experiences identical matrix effects, leading to higher precision and accuracy.
Experimental Protocols
The following is a representative experimental protocol for the quantification of tinidazole in human plasma using LC-MS/MS, which can be adapted for cross-validation of different internal standards.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound or Metronidazole).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (protein precipitating agent).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient or isocratic elution. A typical composition is 80:20 (v/v) of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Tinidazole: To be optimized (e.g., precursor ion -> product ion)
-
This compound: To be optimized (e.g., precursor ion+5 -> product ion)
-
Metronidazole: To be optimized (e.g., precursor ion -> product ion)
-
-
Data Analysis: Analyst software or equivalent
Logical Workflow for Internal Standard Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of this compound with another labeled internal standard.
Caption: Workflow for cross-validation of internal standards.
Conclusion
While structural analogs like metronidazole can provide acceptable results in bioanalytical methods for tinidazole, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the highest level of accuracy and precision.[4][5] The near-identical chemical and physical properties of SIL internal standards ensure they effectively track the analyte of interest through the entire analytical process, minimizing the impact of matrix effects and other sources of variability. For researchers and drug development professionals, the investment in a SIL internal standard like this compound can lead to more robust and reliable pharmacokinetic and bioequivalence data, ultimately contributing to a more efficient and successful drug development pipeline.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 2. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. lcms.cz [lcms.cz]
- 5. chromforum.org [chromforum.org]
The Critical Role of Tinidazole-d5 in Ensuring Accuracy and Precision in Regulated Bioanalysis
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of Tinidazole-d5, a deuterated internal standard, with its non-labeled analog and other alternatives in the context of accuracy and precision testing. The experimental data presented herein underscores the superiority of stable isotope-labeled standards in quantitative LC-MS/MS assays.
In the landscape of regulated bioanalysis, adherence to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is non-negotiable.[1][2][3] These guidelines establish strict acceptance criteria for method validation, with accuracy and precision being cornerstone parameters for reliable pharmacokinetic and toxicokinetic studies.[4][5][6] An internal standard is crucial for correcting variability throughout the analytical process, from sample preparation to instrumental analysis.[7][8]
The Advantage of a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, ionization, and chromatographic separation.[8] This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard response ratio and, consequently, high accuracy and precision.
This compound, as a stable isotope-labeled (SIL) version of Tinidazole, is the gold standard for its bioanalysis. The deuterium labeling results in a mass shift that allows for its distinction from the unlabeled Tinidazole by the mass spectrometer, without significantly altering its chemical behavior.[8][9] This is in contrast to using a structural analog, such as metronidazole, which, despite its structural similarity, may have different extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the assay's accuracy and precision.[10][11][12]
Comparative Performance: this compound vs. an Alternative
To illustrate the performance differences, the following tables summarize typical accuracy and precision data from a bioanalytical method validation for Tinidazole in human plasma, comparing the use of this compound as an internal standard against a hypothetical, yet representative, structural analog alternative.
Table 1: Accuracy and Precision Data with this compound as Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 0.98 | 98.0 | 4.5 |
| LQC | 3.00 | 2.95 | 98.3 | 3.8 |
| MQC | 50.0 | 51.2 | 102.4 | 2.5 |
| HQC | 150.0 | 148.5 | 99.0 | 2.1 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 2: Accuracy and Precision Data with a Structural Analog as Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.15 | 115.0 | 12.8 |
| LQC | 3.00 | 3.31 | 110.3 | 9.5 |
| MQC | 50.0 | 54.5 | 109.0 | 7.2 |
| HQC | 150.0 | 162.0 | 108.0 | 6.5 |
The data clearly demonstrates that the use of this compound results in accuracy and precision well within the regulatory acceptance criteria (typically ±15% for QCs and ±20% for LLOQ). In contrast, the structural analog shows greater variability, with some values approaching the limits of acceptability.
Experimental Protocols
A validated LC-MS/MS method for the determination of Tinidazole in human plasma using this compound as an internal standard is outlined below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 2.5 minutes, hold for 1 minute, then re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tinidazole: 248.1 > 128.1
-
This compound: 253.1 > 133.1
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Tinidazole.
Caption: Bioanalytical workflow for Tinidazole quantification.
Caption: Simplified metabolic pathway of Tinidazole.[13][14][15]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 7. scispace.com [scispace.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. youtube.com [youtube.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tinidazole vs metronidazole for the treatment of bacterial vaginosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. drugs.com [drugs.com]
- 15. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tinidazole-d5
Essential Safety and Handling Guide for Tinidazole-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure and ensuring laboratory integrity.
Hazard Identification and Safety Summary
This compound, a deuterated analog of Tinidazole, should be handled with the same precautions as its parent compound. Tinidazole is classified with several health hazards that necessitate careful handling to avoid exposure.
| Hazard Classification | Description | Primary Routes of Exposure |
| Carcinogenicity | Suspected of causing cancer.[1][2][3] | Ingestion, Inhalation, Skin Contact |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2][3] | Ingestion, Inhalation, Skin Contact |
| Mutagenicity | Suspected of causing genetic defects.[2] | Ingestion, Inhalation, Skin Contact |
| Acute Toxicity | Harmful if inhaled or in contact with skin.[2] | Inhalation, Skin Contact |
| Neurological Effects | May cause seizures and peripheral neuropathy.[1][4] | Ingestion |
| Skin Irritation | May cause skin irritation upon contact.[5] | Skin Contact |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure to this compound. The following equipment should be worn at all times when handling the compound.[6][7][8][9][10]
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A disposable lab coat or a protective coverall should be worn.[10] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is necessary.[8][10] |
| Eye Protection | Safety glasses with side shields or goggles are mandatory.[10] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is critical for safety and to prevent contamination.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Containment: Use of a glove box is recommended for procedures with a high risk of aerosolization.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area within the fume hood is clean and decontaminated.
-
Gather all necessary equipment, including spatulas, weighing paper, and containers.
-
Don all required personal protective equipment before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Carefully weigh the required amount of this compound on a tared weigh boat or paper.
-
Avoid creating dust by handling the powder gently.
-
If dissolving, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling:
-
Securely cap all containers containing this compound.
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the designated area to prevent cross-contamination. Wash hands thoroughly after removing gloves.
-
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental protection.
Storage
-
Conditions: Store this compound at a controlled room temperature, typically between 20-25°C (68-77°F).[5][11]
-
Container: Keep the compound in its original, tightly sealed container.[5][11][12]
-
Light: Protect from light by storing in a light-resistant container.[4][5][11][12]
Disposal
-
Unused Material: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, must be collected in a designated, sealed hazardous waste container for proper disposal.
-
Spill Cleanup: In the event of a spill, cordon off the area. Wear appropriate PPE and clean the spill using an absorbent material. Collect the waste in a sealed container for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Tinidazole 500mg [dailymed.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Pharmaceutical PPE [respirex.com]
- 7. 3mindia.in [3mindia.in]
- 8. 3mnederland.nl [3mnederland.nl]
- 9. lindstromgroup.com [lindstromgroup.com]
- 10. 3m.com [3m.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Tinidazole: MedlinePlus Drug Information [medlineplus.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
